2,3-Dichloro-5-(prop-2-yn-1-yloxy)pyridine
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Overview
Description
2,3-Dichloro-5-(prop-2-yn-1-yloxy)pyridine is a chemical compound with the molecular formula C8H5Cl2NO It is a pyridine derivative characterized by the presence of two chlorine atoms and a prop-2-yn-1-yloxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-(prop-2-yn-1-yloxy)pyridine typically involves the reaction of 2,3-dichloropyridine with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-(prop-2-yn-1-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine carboxylic acid.
Scientific Research Applications
2,3-Dichloro-5-(prop-2-yn-1-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(prop-2-yn-1-yloxy)pyridine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The prop-2-yn-1-yloxy group can interact with active sites, leading to inhibition or activation of the target molecule. The exact pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
2,3-Dichloropyridine: Lacks the prop-2-yn-1-yloxy group, making it less versatile in certain synthetic applications.
2,3-Dichloro-5-(prop-2-yn-1-yloxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring, leading to different chemical properties and reactivity.
Uniqueness: 2,3-Dichloro-5-(prop-2-yn-1-yloxy)pyridine is unique due to the presence of both chlorine atoms and the prop-2-yn-1-yloxy group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C8H5Cl2NO |
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Molecular Weight |
202.03 g/mol |
IUPAC Name |
2,3-dichloro-5-prop-2-ynoxypyridine |
InChI |
InChI=1S/C8H5Cl2NO/c1-2-3-12-6-4-7(9)8(10)11-5-6/h1,4-5H,3H2 |
InChI Key |
KUKUYGLJJNZZLR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=C(N=C1)Cl)Cl |
Origin of Product |
United States |
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